molecular formula C10H10BNO3 B1587970 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid CAS No. 491876-01-8

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Cat. No.: B1587970
CAS No.: 491876-01-8
M. Wt: 203 g/mol
InChI Key: KKECSPALZHMRSF-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Versatile Building Blocks

Organoboron compounds have become indispensable in modern organic synthesis due to their remarkable versatility and reactivity. numberanalytics.com These organic molecules, which feature a carbon-boron bond, are crucial for forming new carbon-carbon bonds, a fundamental process in building complex organic structures. fiveable.me A key advantage of organoboron compounds, such as boronic acids, is their relatively high stability, especially when compared to other organometallic reagents. They are often stable in the presence of air and water, making them easier and safer to handle in a laboratory setting. fiveable.medergipark.org.tr

Their lower toxicity compared to other organometallic compounds further enhances their appeal in synthetic chemistry. fiveable.me The true power of organoboron compounds is most evident in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. dergipark.org.tr In these reactions, organoboron compounds act as effective nucleophiles, enabling the efficient formation of carbon-carbon bonds with a wide range of organic halides and triflates. fiveable.me This capability allows chemists to construct complex molecular frameworks that would be challenging to synthesize using other methods. fiveable.me The utility of these compounds is so profound that their development has been recognized with Nobel Prizes, underscoring their impact on chemistry. dergipark.org.tr

The Isoxazole (B147169) Scaffold in Chemical Synthesis and its Biological Relevance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govajrconline.org This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. taylorandfrancis.com The integration of an isoxazole ring into a molecule can improve its physicochemical properties and lead to enhanced pharmacological effects. nih.gov

Consequently, isoxazole derivatives have been extensively investigated and developed for various therapeutic applications. They have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The prevalence of the isoxazole core in commercially available drugs is a testament to its importance. nih.gov Beyond its role in pharmaceuticals, the isoxazole scaffold also serves as a valuable intermediate in organic synthesis, providing a template for the creation of other important molecular structures. taylorandfrancis.com The continuous development of new synthetic methods for isoxazole derivatives highlights the ongoing interest in this versatile heterocyclic system. nih.govrsc.org

Positioning of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid within Advanced Synthetic Strategies

This compound is a specialized reagent that strategically combines the advantageous features of both organoboron compounds and the isoxazole scaffold. As a boronic acid, it is primed to participate in powerful carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. This allows for the direct and efficient installation of the 5-methyl-3-phenylisoxazole (B91872) moiety onto a variety of other molecular frameworks.

The value of this compound lies in its ability to serve as a building block for creating more complex, high-value molecules. By using this reagent, synthetic chemists can readily introduce the biologically relevant isoxazole core into new chemical entities. This is a key strategy in drug discovery and materials science, where the goal is to synthesize novel compounds with tailored properties. The phenyl and methyl groups on the isoxazole ring provide additional points for potential interaction with biological targets or for tuning the electronic and steric properties of the final product. Therefore, this compound is not just a simple chemical, but a sophisticated tool for the targeted design and synthesis of functional molecules.

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECSPALZHMRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406881
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491876-01-8
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 5 Methyl 3 Phenyl 4 Isoxazolylboronic Acid

The fundamental physical and chemical properties of a compound are critical for its handling, application in reactions, and purification.

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀BNO₃
Molecular Weight 203.01 g/mol
CAS Number 491876-01-8
Appearance Typically a solid

Reactivity and Mechanistic Studies of 5 Methyl 3 Phenyl 4 Isoxazolylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. libretexts.org 5-Methyl-3-phenyl-4-isoxazolylboronic acid serves as a key coupling partner in several of these transformations, most notably the Suzuki-Miyaura coupling and related reactions.

Suzuki-Miyaura Coupling: Fundamental Principles and Applications

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate. libretexts.orgyoutube.com First reported by Akira Suzuki and Norio Miyaura in 1981, this reaction has become one of the most utilized C-C bond-forming methods due to its mild conditions, the commercial availability of diverse reagents, and the low toxicity of its boron-containing byproducts. libretexts.orgnih.gov

The reaction's broad applicability extends to the synthesis of biaryls, poly-olefins, and styrenes. youtube.com In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to introduce the 5-methyl-3-phenyl-isoxazole moiety into various molecular scaffolds. This is particularly valuable in medicinal chemistry, where heterocyclic structures are key components of many bioactive molecules. nih.gov The development of highly active catalyst systems has expanded the reaction's scope to include challenging substrates, such as heteroaryl chlorides and other nitrogen-rich heterocycles. nih.govnih.govnih.gov

A domino reaction sequence involving the Suzuki coupling of an isoxazole-4-boronic acid pinacol (B44631) ester with aryl halides has been developed to produce arylacetonitriles. nih.gov This process highlights the utility of the isoxazole (B147169) ring as a masked functional group that can be transformed post-coupling. nih.gov

Detailed Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄ or a complex formed in situ). This step, often the rate-determining one, forms a new palladium(II) intermediate (Ar-Pd(II)-X). libretexts.orgchemrxiv.org The reactivity of the halide decreases in the order of I > Br > OTf >> Cl. libretexts.orglibretexts.org

Transmetalation : The organoboronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex [R-B(OH)₃]⁻. This complex then undergoes transmetalation with the palladium(II) intermediate. The organic group (the isoxazolyl moiety in this case) is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd(II)-R). youtube.comlibretexts.org

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar and R) are coupled to form the final product (Ar-R), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Catalytic Cycle of the Suzuki-Miyaura ReactionFigure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
Influence of Ligand Systems on Reaction Efficiency and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, profoundly impacting reaction efficiency, catalyst stability, and substrate scope. nih.gov While simple catalysts like Pd(PPh₃)₄ can be effective, modern advancements rely on specialized ligands to couple more challenging substrates, such as heteroarylboronic acids.

Electron-rich and sterically bulky phosphine (B1218219) ligands, such as the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective. nih.govresearchgate.net These ligands promote the formation of monoligated, highly reactive Pd(0) species, facilitate the oxidative addition step, and stabilize the catalytic intermediates, preventing catalyst deactivation. chemrxiv.orgresearchgate.net The use of such advanced ligands has enabled the coupling of less reactive aryl chlorides and challenging nitrogen-containing heterocycles, which can otherwise poison the catalyst. nih.govnih.gov

The table below summarizes the roles of different ligand types in Suzuki-Miyaura couplings.

Ligand TypeExamplesKey AdvantagesTypical Applications
Simple TriarylphosphinesTriphenylphosphine (PPh₃)Commercially available, well-understood.Coupling of aryl iodides and bromides with simple boronic acids. libretexts.org
Bulky, Electron-Rich BiarylphosphinesSPhos, XPhos, RuPhosHigh activity, promotes coupling of unreactive chlorides, stabilizes catalyst. nih.govChallenging couplings, including heteroaryl halides and sterically hindered substrates. nih.govresearchgate.net
N-Heterocyclic Carbenes (NHCs)PEPPSI-type catalystsStrong sigma-donors, high thermal stability.Acylative Suzuki couplings and reactions with aryl chlorides. nih.gov
Water-Soluble LigandsTPPTS, sSPhosAllows for reactions in aqueous media, simplifying product isolation and catalyst recycling.Green chemistry applications, DNA-compatible couplings. frontiersin.org
Optimization of Base and Solvent Systems for Cross-Coupling

The base and solvent system is a crucial parameter in the Suzuki-Miyaura reaction that must be carefully optimized for each substrate combination. researchgate.net The primary role of the base is to facilitate transmetalation by converting the neutral boronic acid into a more reactive anionic boronate species. youtube.com

Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can influence reaction rates and prevent side reactions. For instance, strong bases can promote undesired aldol (B89426) condensations if the substrates contain enolizable protons. youtube.com

The solvent system must solubilize the reactants and the catalyst. A mixture of an organic solvent and water is frequently employed, as water can help dissolve the inorganic base and the boronate intermediate. Common solvent systems include toluene/water, dioxane/water, and DMF/water. nih.govresearchgate.netresearchgate.net Anhydrous conditions are sometimes preferred, especially for substrates prone to protodeboronation—an undesirable side reaction where the boronic acid is cleaved by a proton source. nih.govresearchgate.net

The table below outlines common base and solvent combinations and their typical uses.

Solvent SystemBaseTypical Substrates and Conditions
Toluene / H₂OK₂CO₃ or Cs₂CO₃General purpose for a wide range of aryl bromides and iodides. nih.gov
Dioxane / H₂OK₃PO₄Effective for coupling heteroaryl halides and substrates prone to side reactions. nih.gov
DMF or Acetonitrile / H₂ONa₂CO₃ or K₂CO₃Used for specific applications, including reactions with polar substrates. researchgate.net
Anhydrous Toluene or DioxaneKF or TMSOKUsed for moisture-sensitive substrates or to minimize protodeboronation. nih.govnih.gov
Stereochemical Considerations in Suzuki-Miyaura Reactions of Isoxazolylboronic Acids

The stereochemical outcome of Suzuki-Miyaura reactions is a critical consideration when the coupling partners contain stereocenters. For couplings involving alkenylboronic acids, the stereochemistry of the double bond is generally retained throughout the reaction sequence. libretexts.org This stereospecificity is a key advantage of the Suzuki-Miyaura coupling.

Mechanistic studies have shown that both the transmetalation and reductive elimination steps typically proceed with retention of configuration. libretexts.org However, the stereochemical outcome can be influenced by the choice of catalyst and ligands. In some cases, particularly with (Z)-vinyl triflates, the use of different palladium catalysts can lead to either retention or inversion of the double bond configuration, providing access to both geometric isomers from a single starting material. beilstein-journals.org For example, Pd(PPh₃)₄ often leads to retention, while catalysts with bidentate ligands like dppf can favor inversion. beilstein-journals.org

While specific studies on the stereochemistry of this compound are not detailed in the provided sources, the general principles of stereochemical retention observed in other Suzuki-Miyaura couplings are expected to apply. If the isoxazole ring were attached to a chiral center or a geometric isomer, the reaction would likely proceed with high fidelity, preserving the initial stereochemistry in the final coupled product.

Oxidative Heck Coupling Reactions Utilizing Arylboronic Acids

The Heck reaction traditionally couples an olefin with an aryl halide. An important variation, the oxidative Heck reaction, utilizes an arylboronic acid, such as this compound, as the arylating agent. nih.govnih.gov This modification offers a more environmentally benign alternative as it avoids the use of halide reagents. nih.gov

Unlike the standard Mizoroki-Heck reaction, which is catalyzed by Pd(0), the oxidative Heck reaction is initiated by a Pd(II) catalyst. hw.ac.uk The catalytic cycle begins with transmetalation between the arylboronic acid and the Pd(II) salt. This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the arylated olefin product. A key difference is the final step: the resulting Pd(0) species must be re-oxidized to Pd(II) to restart the catalytic cycle. This is typically achieved using an external oxidant, such as copper(II) acetate, quinone, or molecular oxygen. hw.ac.ukliv.ac.uk

Some modern protocols have been developed that are oxidant- and base-free, using acetone (B3395972) as both a solvent and a hydrogen acceptor to regenerate the Pd(II) catalyst, further broadening the reaction's scope. liv.ac.uk The oxidative Heck reaction provides a powerful method for the arylation of both electron-rich and electron-deficient olefins using readily available arylboronic acids. liv.ac.uk

Other Metal-Mediated C-C, C-O, C-N, and C-S Bond Formations

While the Suzuki-Miyaura coupling is the most prominent C-C bond-forming reaction involving boronic acids, the utility of this compound extends to other metal-mediated transformations. These reactions enable the formation of carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for creating C-C bonds. wisc.edu The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. wisc.edunih.gov Given its structure, this compound is an anticipated substrate for such couplings, reacting with various aryl or vinyl halides to form complex biaryl or aryl-alkene structures.

Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Bond Formations: The Chan-Lam coupling reaction represents a significant advancement in the formation of C-O and C-N bonds using boronic acids. This copper-mediated reaction typically couples boronic acids with alcohols, phenols, amines, or amides. The process is often performed under milder conditions than traditional methods and exhibits broad functional group tolerance. This compound can serve as the aryl donor in these reactions, providing access to isoxazole-containing ethers and amines.

Carbon-Sulfur (C-S) Bond Formations: The formation of C–S bonds via cross-coupling reactions has also been achieved using boronic acids as nucleophilic partners. Transition-metal mediated reactions, particularly with palladium and copper catalysts, facilitate the coupling of arylboronic acids with thiols or other sulfur-containing compounds. rsc.org These methods provide a direct route to aryl sulfides. rsc.org The development of catalytic systems for these transformations is an active area of research, aiming to provide efficient pathways for synthesizing organosulfur compounds. rsc.orgrsc.org

Table 1: Overview of Metal-Mediated Cross-Coupling Reactions This table generalizes the expected reactivity of arylboronic acids like this compound.

Bond FormedNamed ReactionTypical CatalystCoupling PartnerExpected Product Type
C-CSuzuki-Miyaura CouplingPalladium (e.g., Pd(PPh₃)₄)Aryl/Vinyl Halide (R-X)Aryl-Aryl, Aryl-Vinyl
C-NChan-Lam CouplingCopper (e.g., Cu(OAc)₂)Amine (R₂NH)Aryl Amine
C-OChan-Lam CouplingCopper (e.g., Cu(OAc)₂)Alcohol/Phenol (B47542) (R-OH)Aryl Ether
C-SThiolationPalladium or CopperThiol (R-SH)Aryl Sulfide

Radical Reactions Involving Organoboron Compounds

Beyond two-electron ionic pathways, organoboron compounds can participate in radical reactions. An atom or molecule with a single unpaired electron is known as a radical. youtube.com Radical reactions typically proceed through a chain mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the formation of radicals, often through the homolytic cleavage of a weak bond by heat or ultraviolet light. youtube.com

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain reaction. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain. youtube.comyoutube.com

Arylboronic acids can be precursors to aryl radicals under specific oxidative conditions. These radicals can then engage in various synthetic transformations. The stability of the generated radical intermediate is a key factor in its reactivity; for instance, tertiary radicals are generally more stable than secondary or primary radicals. youtube.com While specific studies on the radical reactions of this compound are not widely documented, it is plausible that it could undergo transformations typical of other arylboronic acids, such as radical-mediated additions or substitutions, when subjected to appropriate radical-generating conditions.

Other Reactivity Pathways Relevant to Boronic Acids

Ipso-Hydroxylation of Boronic Acids to Phenols

A significant reaction of arylboronic acids is their oxidative conversion to the corresponding phenols, a transformation known as ipso-hydroxylation. This reaction replaces the boronic acid group with a hydroxyl group at the same carbon atom. This process is a valuable alternative to traditional phenol synthesis methods and has been achieved using a variety of reagents and conditions. proquest.comrsc.orgnih.gov

Several methods have been developed for this transformation:

Metal-Catalyzed Hydroxylation: Copper catalysts have been shown to efficiently promote the hydroxylation of arylboronic acids at room temperature in water, offering high yields under mild conditions. acs.org

Metal-Free Hydroxylation: Many protocols avoid transition metals, which is advantageous in pharmaceutical synthesis to prevent metal contamination. nih.gov Common oxidants in these systems include:

Hydrogen Peroxide (H₂O₂): A widely used, straightforward method for converting various phenylboronic acids into phenols. nih.gov

Tert-Butyl Hydroperoxide (TBHP): An aqueous solution of TBHP can effectively hydroxylate arylboronic acids in water, tolerating a range of functional groups. proquest.com

Sodium Perborate: This reagent allows for a rapid, catalyst-free hydroxylation in water, with reactions often completing in minutes. rsc.org

N-Oxides: These reagents can transform arylboronic acids into phenols rapidly at ambient temperature without the need for a base. nih.gov

Diacetoxyiodobenzene (PhI(OAc)₂): This reagent enables the hydroxylation under mild, light-free conditions, offering an environmentally friendly approach. acs.org

Table 2: Selected Conditions for Ipso-Hydroxylation of Arylboronic Acids This table summarizes general findings for the hydroxylation of various arylboronic acids.

OxidantCatalyst/BaseSolventTemperatureKey FeatureReference
O₂ (from air)CopperWaterRoom Temp.Uses a cheap catalyst and mild conditions. acs.org
Aqueous TBHPKOtBuWater50°CMetal-free, good to excellent yields. proquest.com
Sodium PerborateNoneWaterRoom Temp.Catalyst- and solvent-free options, very rapid. rsc.org
N-OxidesNoneDCM/H₂ORoom Temp.Base-free, rapid reaction times. nih.gov
PhI(OAc)₂NoneCH₃CN/H₂ORoom Temp.Photocatalyst- and light-free, green approach. acs.org

Formation of Boronic Esters and Transesterification Reactions

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters, often called boronate esters. escholarship.org This reversible reaction is typically driven to completion by removing water, often through azeotropic distillation. Pinacol (2,3-dimethyl-2,3-butanediol) is a very common diol used for this purpose, yielding highly stable and crystalline pinacol boronate esters, which are widely used in cross-coupling reactions due to their enhanced stability and ease of handling compared to the free boronic acids. nih.govescholarship.org

The formation of a boronic ester from this compound would proceed by reaction with a suitable diol, such as pinacol or diethanolamine. nih.gov

Transesterification is another important reaction pathway where an existing boronic ester is converted into a different ester by reacting it with an excess of another alcohol or diol. nih.gov This process is also an equilibrium-driven reaction and is useful for synthesizing different boronic esters or for protecting/deprotecting the boronic acid functional group during a multi-step synthesis. For example, a dipeptidyl boronic ester can undergo transesterification with isobutyl boronic acid to yield a new boronic acid product. nih.gov

Applications of 5 Methyl 3 Phenyl 4 Isoxazolylboronic Acid in Complex Molecule Synthesis

Synthesis of Biologically Active Molecules

The structural motif of 5-methyl-3-phenylisoxazole (B91872) is a core component of numerous biologically active compounds. The corresponding boronic acid serves as a key intermediate for the efficient synthesis of these molecules, allowing for the strategic formation of critical carbon-carbon bonds.

The 3,4-diarylisoxazole core is a defining feature of a class of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Valdecoxib, a potent and selective COX-2 inhibitor, features a 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure. researchgate.netresearchgate.net The synthesis of Valdecoxib and its analogues can be efficiently achieved using 5-methyl-3-phenyl-4-isoxazolylboronic acid as a key building block in a Suzuki-Miyaura cross-coupling reaction.

In this approach, the boronic acid is coupled with a suitable aryl halide, such as 4-bromobenzenesulfonamide, in the presence of a palladium catalyst and a base. This reaction directly forms the crucial C-C bond between the isoxazole (B147169) ring and the phenylsulfonamide moiety, assembling the core structure of the drug. nih.gov The initial synthesis of Valdecoxib involved the reaction of deoxybenzoin (B349326) oxime with butyllithium (B86547) and ethyl acetate, followed by chlorosulfonation and amination. chemicalbook.comgoogle.com However, the Suzuki coupling offers a more modular route, allowing for the synthesis of a wide array of analogues by simply varying the aryl halide coupling partner. This modularity is crucial for developing and optimizing COX-2 inhibitors. mdpi.comresearchgate.net

Table 1: Suzuki-Miyaura Coupling for Valdecoxib Synthesis

Reactant 1Reactant 2Catalyst SystemProductApplication
This compound4-HalobenzenesulfonamidePalladium catalyst (e.g., Pd(PPh₃)₄), Base4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide (Valdecoxib)COX-2 Inhibition nih.gov

DNA-Encoded Library (DEL) technology is a powerful tool for the discovery of new drug leads, enabling the synthesis and screening of massive chemical libraries. nih.govnih.gov The synthesis of these libraries relies on chemical reactions that are robust, high-yielding, and compatible with the aqueous environment and the delicate DNA barcode. The Suzuki-Miyaura coupling is one of the most important reactions in DEL synthesis due to its broad substrate scope and tolerance of various functional groups under DNA-compatible conditions. researchgate.net

Isoxazolylboronic acids, including this compound, are valuable building blocks for DEL synthesis. researchgate.net In a typical split-and-pool synthesis, a DNA-tagged scaffold is reacted with a pool of building blocks, such as isoxazolylboronic acids. rsc.org After the coupling reaction, a unique DNA tag is ligated to the scaffold, encoding the identity of the building block used. This process is repeated for several cycles to generate a library of millions of unique compounds, each with a specific DNA barcode. The use of isoxazole-containing building blocks introduces a medicinally relevant heterocyclic scaffold into the library, increasing the potential for identifying potent and selective binders to protein targets. rsc.org

The introduction of selenium into heterocyclic scaffolds is a recognized strategy for modulating the biological properties of a molecule. Selenated compounds can exhibit unique pharmacological profiles, including enhanced antioxidant or enzyme inhibitory activities. The synthesis of 3,5-disubstituted 4-seleno-isoxazoles can be accomplished through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with selenium-based electrophiles like phenylselenyl bromide (PhSeBr). organic-chemistry.orgnih.gov

While this specific route does not directly start from the boronic acid, the 4-position of the isoxazole ring, occupied by the boronic acid group, is the site of functionalization. The boronic acid can be converted to a halide, which can then participate in subsequent reactions to introduce the selenium moiety. The incorporation of selenium into the 3-phenyl-5-methylisoxazole core can alter the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, thereby modulating its interaction with biological targets. This strategy is employed to fine-tune the activity and selectivity of bioactive isoxazole derivatives. organic-chemistry.org

Building Block for the Generation of Chemical Libraries and Structure-Activity Relationship (SAR) Studies

This compound is an ideal scaffold for generating chemical libraries for Structure-Activity Relationship (SAR) studies. nih.gov SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and assessing the resulting changes in activity, chemists can design more potent and selective drugs. researchgate.net

The reactivity of the boronic acid in Suzuki-Miyaura couplings allows for the rapid and efficient synthesis of a large number of analogues. nih.gov By coupling this compound with a diverse array of aryl and heteroaryl halides, a library of 3,4-diarylisoxazoles with various substituents can be created. nih.gov The screening of this library provides crucial data on which substituents are favorable for activity and which are detrimental. For instance, different substitution patterns on the second aryl ring can be explored to optimize interactions with a specific enzyme's active site, such as the COX-2 selective pocket. nih.gov This systematic approach accelerates the optimization process in drug discovery projects. nih.gov

Table 2: Application in SAR Studies

Core ScaffoldCoupling Partners (Examples)Resulting LibraryPurpose
This compoundSubstituted Aryl/Heteroaryl HalidesDiverse 3,4-diarylisoxazolesTo establish structure-activity relationships and optimize biological activity. nih.gov

Construction of Complex Heterocyclic Scaffolds (e.g., 3,4-Diarylisoxazoles)

The construction of complex heterocyclic systems is a central theme in modern organic synthesis, as these scaffolds are prevalent in natural products and pharmaceuticals. This compound is a key reagent for the synthesis of 3,4-diarylisoxazoles, a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

The palladium-catalyzed Suzuki-Miyaura reaction between this compound and an aryl halide is a highly effective method for creating the 3,4-diarylisoxazole framework. nih.gov This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for synthetic chemists. This method provides a regioselective route to 3,4-diarylisoxazoles, which can be challenging to synthesize using other methods like 1,3-dipolar cycloadditions that may yield mixtures of regioisomers. doi.org The reliability and versatility of this reaction have established this compound as a valuable building block for the construction of complex, medicinally relevant heterocyclic scaffolds.

Computational and Theoretical Investigations of Organoboron Compounds, Relevant to 5 Methyl 3 Phenyl 4 Isoxazolylboronic Acid

Quantum Chemical Calculations on Carbon-Boron Bond Characteristics and Reactivity

The unique characteristics of the carbon-boron (C-B) bond are central to the reactivity of organoboron compounds. Boron is electron-deficient, possessing a vacant p-orbital, which allows it to act as a Lewis acid. nih.gov This electronic feature governs the bond's length, strength, and polarity. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to model these characteristics with high precision.

For a molecule such as 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid, these calculations would reveal the electronic environment around the boron atom. The interaction between the boron atom and the isoxazole (B147169) ring can be quantified through metrics like the Wiberg Bond Index (WBI) and Natural Population Analysis (NPA) charges. acs.org These calculations help in understanding the charge distribution across the C-B bond and predicting its susceptibility to nucleophilic attack or its role in transmetalation steps in coupling reactions. The hybridization state of boron, which can shift from sp² in the neutral boronic acid to sp³ in an activated boronate complex, is a key aspect of its reactivity that can be modeled computationally. nih.gov

Table 1: Illustrative Calculated Properties of the C-B Bond in Arylboronic Acids This table presents typical values obtained through quantum chemical calculations for arylboronic acids and is for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

PropertyDescriptionTypical Calculated Value Range
C-B Bond Length The distance between the carbon atom of the isoxazole ring and the boron atom.1.54 - 1.57 Å
NPA Charge on Boron The calculated partial charge on the boron atom, indicating its electrophilicity.+0.5 to +1.5
NPA Charge on Carbon The calculated partial charge on the carbon atom bonded to boron.-0.2 to -0.6
Wiberg Bond Index An indicator of bond order; a value close to 1 suggests a single bond.0.90 - 1.05

Mechanistic Elucidation via Density Functional Theory (DFT) Studies of Catalytic Cycles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating complex reaction mechanisms, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds, and boronic acids are key reagents. nih.govorganic-chemistry.org A DFT study of the Suzuki-Miyaura reaction involving this compound would model the entire catalytic cycle to identify the rate-determining step and understand the roles of various components like the catalyst, ligand, and base. nih.govresearchgate.net

The typical catalytic cycle consists of three main stages:

Oxidative Addition: The palladium catalyst inserts into the bond of an aryl halide. DFT calculations can determine the activation energy barrier for this step. nih.govresearchgate.net

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid by a base to form a more nucleophilic boronate species. nih.govorganic-chemistry.org DFT studies can compare different pathways for this transfer and clarify the role of the base in lowering the activation energy. nih.govresearchgate.net For this compound, this would involve breaking the C-B bond. nih.gov

Reductive Elimination: The two organic partners couple, and the C-C bond is formed, regenerating the palladium catalyst. nih.gov

By calculating the energy profiles of all intermediates and transition states, researchers can gain a comprehensive understanding of the reaction's kinetics and thermodynamics, explaining experimental observations and guiding the optimization of reaction conditions. mdpi.com

Theoretical Predictions of Thermochemical Properties of Organoboron Compounds

High-accuracy quantum chemical methods can serve as a powerful alternative to experimental techniques like combustion calorimetry for determining the standard enthalpies of formation and other thermochemical properties. nih.gov Computational programs have been developed to analyze and tabulate thermochemical data, using least-squares procedures to derive the enthalpies of formation for various substances, including boron compounds. capes.gov.br

For this compound, a combination of quantum and statistical mechanics could be used to theoretically estimate its key thermodynamic properties. researchgate.net These calculations typically involve optimizing the molecular geometry and performing frequency calculations to obtain zero-point vibrational energy, thermal corrections, and entropy. Such predictions are crucial for chemical engineering applications and for understanding the stability and energy of the compound. Developing models based on thermodynamics can lead to highly accurate predictions of molecular properties. nih.gov

Table 2: Key Thermochemical Properties for Computational Prediction This table lists important thermochemical properties that can be predicted for this compound using theoretical methods.

Thermochemical PropertySymbolDescription
Standard Enthalpy of Formation ΔfH°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation ΔfG°The change in Gibbs free energy during the formation of the compound, indicating spontaneity.
Standard Entropy The absolute entropy of the compound at standard conditions, reflecting its molecular complexity and disorder.
Heat Capacity CpThe amount of heat required to raise the temperature of one mole of the compound by one degree Celsius.

Computational Design of Novel Organoboron Compounds and Boron-Containing Architectures

Computational design is a frontier in materials science and drug discovery, enabling the in silico creation and evaluation of novel molecules before their synthesis. nih.gov The unique properties of boron make it an attractive element for designing new functional materials and therapeutics. nih.govnih.gov By modifying the chemical bonds and the space around the boron atom, its reactivity and properties can be precisely tuned. rsc.org

Q & A

What are the recommended synthetic routes for preparing 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid with high purity?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to couple the boronic acid with aryl/heteroaryl halides. Key steps include:

  • Reaction Conditions : Use anhydrous THF/water mixtures under inert atmosphere (N₂/Ar) with a base (e.g., Na₂CO₃ or K₃PO₄) at 80–100°C for 12–24 hours .
  • Purification : Recrystallization in DMSO or DMF/water systems enhances purity (>98%), as these co-solvents improve solubility (commonly used for boronic acids; see ). Column chromatography (silica gel, ethyl acetate/hexane) may further isolate the product .
  • Validation : Confirm purity via HPLC (retention time comparison) and elemental analysis.

How should researchers characterize the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm for phenyl/isoxazole) and the boronic acid moiety (δ ~7.5 ppm for B-OH protons, though often broadened).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI or EI) confirms the molecular ion peak ([M+H]⁺ or [M−OH]⁻).
  • FT-IR : Peaks at ~1350 cm⁻¹ (B-O stretching) and 1600 cm⁻¹ (isoxazole C=N/C-O) validate functional groups.
  • HPLC : Quantify purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .

What experimental strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid when encountering low yields?

Answer:
Low yields often arise from boroxine formation or catalyst deactivation. Mitigation strategies include:

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., dioxane) to prevent boronic acid dimerization .
  • Catalyst-Ligand Systems : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligands like SPhos or XPhos to enhance electron-deficient substrate reactivity.
  • Microwave-Assisted Synthesis : Shorten reaction times (30–60 mins) at 120°C under controlled power (150 W), improving conversion rates for sterically hindered partners .
  • Substrate Ratios : Use 1.5 equivalents of boronic acid to offset potential side reactions.

How do researchers address contradictory data regarding the stability of this compound under different storage conditions?

Answer:
Contradictions often stem from variable humidity, temperature, or light exposure. Methodological solutions:

  • Storage Protocols : Store at −20°C under argon with desiccants (e.g., silica gel). Lyophilization with stabilizers (e.g., mannitol) may extend shelf-life .
  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC/NMR. Compare degradation products (e.g., boroxines) to identify instability mechanisms.
  • Documentation : Report batch-specific storage conditions and purity decay rates to reconcile literature discrepancies.

What methodological considerations are critical for employing this boronic acid in structure-activity relationship (SAR) studies?

Answer:

  • Synthetic Modularity : Introduce substituents (e.g., halides, methoxy) on the phenyl ring via Suzuki coupling to explore electronic effects. Maintain isoxazole core rigidity to assess conformational impacts .
  • Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., serine protease inhibition) and cytotoxicity screens (e.g., MTT assays).
  • Computational Modeling : Use DFT calculations to correlate Hammett σ values with bioactivity, or dock derivatives into target protein active sites (e.g., proteasome β5 subunit) .

How can researchers troubleshoot competing reaction pathways in functionalization of the isoxazole ring?

Answer:
Competing pathways (e.g., ring-opening or N-alkylation) require tailored conditions:

  • Regioselective Functionalization : Use directing groups (e.g., Bpin at C4) to steer electrophilic substitution toward C5.
  • Temperature Control : Lower reaction temperatures (0–25°C) minimize side reactions during halogenation (e.g., NBS in CCl₄).
  • Protection/Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt to prevent unwanted B-O cleavage during isoxazole modification .

What advanced analytical techniques resolve ambiguities in boronic acid reactivity during multi-step syntheses?

Answer:

  • In Situ Monitoring : Use ¹¹B NMR to track boronic acid conversion intermediates (e.g., boronate esters).
  • X-ray Crystallography : Resolve steric clashes in crystalline intermediates that hinder reactivity.
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .

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Feasible Synthetic Routes

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5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
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5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.